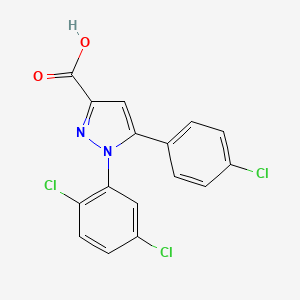

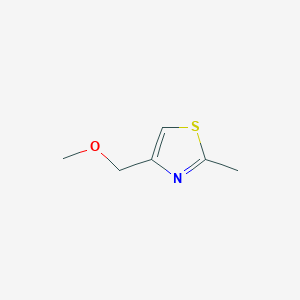

(1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

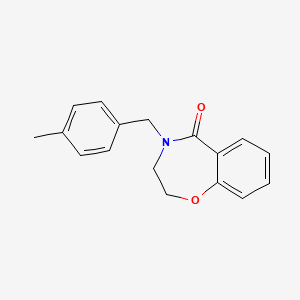

The compound "(1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol" is a molecule that features both imidazole and pyridine rings, which are common structures in pharmacophores due to their bioactivity. The molecule is likely to be of interest in the field of medicinal chemistry and could be involved in various chemical reactions due to the presence of reactive functional groups.

Synthesis Analysis

The synthesis of related imidazopyridine compounds has been demonstrated through a one-pot, three-component reaction that utilizes methanol as a methylene source under metal-free conditions. This method has been shown to be efficient, yielding products in up to 92% yield, and is tolerant of a broad range of substrates . Although the specific synthesis of "this compound" is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of a related compound, "5,5′-Bis[(1H-imidazol-1-yl)methyl]-2,2′-bipyridine methanol disolvate," has been characterized by its crystal structure. The molecule was found to lie on an inversion center with a dihedral angle of 72.32° between the pyridine and imidazole rings. Weak intermolecular hydrogen bonds, such as O—H...N, C—H...N, and C—H...O, contribute to the stabilization of the crystal packing . These structural insights could be relevant when considering the molecular structure of "this compound."

Chemical Reactions Analysis

The chemical reactivity of imidazopyridine compounds can be inferred from the sulfonamidomethylation reactions of imidazopyridines, which proceed efficiently under metal-free conditions. The reactions do not appear to involve a free-radical mechanism, as suggested by radical scavenger experiments . This information could be useful when exploring the chemical reactions of "this compound," as it may undergo similar transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of structurally similar compounds can provide some insights. For instance, the solvate structure of a related bipyridine compound suggests potential solubility in methanol and the possibility of forming hydrogen bonds . Additionally, the efficient synthesis of sulfonamidomethylated imidazopyridines implies good functional group tolerance and high reaction efficiency, which could be indicative of the stability and reactivity of the compound .

科学的研究の応用

Redox Active Cores and Chiral Clusters

Research on ligands related to (1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol has led to the solvothermal synthesis of a new family of chiral [Fe4O4]-cubane clusters featuring redox-active cores. These clusters are formed through the reaction of related ligands with iron, demonstrating potential applications as electron shuttles due to their accessible redox states (Seifried et al., 2022).

Novel Fluorescent Probes

The compound's derivatives have shown promise in the synthesis of fluorescent probes. Specifically, a zinc(II) fluorescent probe was synthesized, indicating that coordination with Zn2+ results in strong fluorescence. This highlights its potential in developing novel fluorescent materials for biological and chemical sensors (Zheng Wen-yao, 2012).

Biomimetic Chelating Ligands

Derivatives of this compound have been identified as precursors for the synthesis of biomimetic chelating ligands. These compounds, developed through multistep synthetic processes, offer new avenues for exploring chelation therapy and the development of metallopharmaceuticals (Gaynor et al., 2023).

Organic Synthesis and Catalysis

This compound's derivatives have been utilized in organic synthesis, demonstrating versatility in forming complex organic molecules. For example, it has been involved in the synthesis of bipyridine analogues for conjugate formation with technetium complexes, showing potential in radiopharmaceutical applications (Schweifer et al., 2010). Additionally, methanol has been employed as a hydrogen source in palladium-mediated catalytic semireduction of alkynes, where related compounds acted as intermediates, highlighting the role of these molecules in facilitating new catalytic processes (Prabusankar et al., 2017).

作用機序

Target of Action

The primary targets of (1-methyl-1H-imidazol-5-yl)(6-methylpyridin-3-yl)methanol are currently unknown. The compound is a derivative of imidazole, a heterocyclic compound known for its broad range of chemical and biological properties . Imidazole derivatives have been reported to show various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of targets and can influence numerous biochemical pathways . .

Result of Action

Given the diverse biological activities of imidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels . More research is needed to fully understand these effects.

特性

IUPAC Name |

(3-methylimidazol-4-yl)-(6-methylpyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-3-4-9(5-13-8)11(15)10-6-12-7-14(10)2/h3-7,11,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUCDRVGQKHRIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(C2=CN=CN2C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Chlorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2503177.png)

![1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2503178.png)

![N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2503182.png)

![6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503186.png)

![Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate](/img/structure/B2503194.png)